molecular formula C21F39N3 B14684356 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine CAS No. 25761-65-3

2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine

Cat. No.: B14684356
CAS No.: 25761-65-3
M. Wt: 1035.2 g/mol
InChI Key: ZGVPYGSJGGGJLD-UHFFFAOYSA-N
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Description

2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with tridecafluorohexyl groups under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where tridecafluorohexyl halides react with a triazine precursor in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include multiple purification steps such as distillation and recrystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .

Mechanism of Action

The mechanism of action of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and electron-withdrawing effects of the fluorine atoms. These interactions can influence the compound’s reactivity and stability in various environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine stands out due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring resistance to harsh chemical environments and low surface energy .

Properties

CAS No.

25761-65-3

Molecular Formula

C21F39N3

Molecular Weight

1035.2 g/mol

IUPAC Name

2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,3,5-triazine

InChI

InChI=1S/C21F39N3/c22-4(23,7(28,29)10(34,35)13(40,41)16(46,47)19(52,53)54)1-61-2(5(24,25)8(30,31)11(36,37)14(42,43)17(48,49)20(55,56)57)63-3(62-1)6(26,27)9(32,33)12(38,39)15(44,45)18(50,51)21(58,59)60

InChI Key

ZGVPYGSJGGGJLD-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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